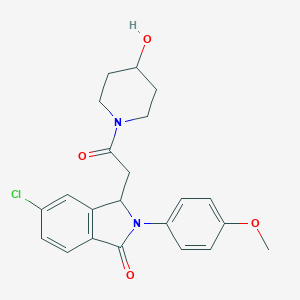
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been studied in detail. In
作用机制
The mechanism of action of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the inhibition of several key enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of monoamine oxidase (MAO), which is an enzyme that plays a key role in the breakdown of neurotransmitters in the brain.
生化和生理效应
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, and it has also been shown to have neuroprotective effects. Additionally, this compound has been shown to have antioxidant and anti-cancer effects.
实验室实验的优点和局限性
One of the advantages of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its well-established mechanism of action. This compound has been studied extensively, and its mechanism of action has been well-characterized. Additionally, this compound has been shown to have several biochemical and physiological effects, which make it a useful tool for studying various diseases and conditions.
One of the limitations of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high concentrations, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential use as a therapeutic agent.
未来方向
There are several future directions for research on 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. One area of research is the potential use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects, and further studies are needed to determine its potential use as a therapeutic agent.
Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further studies are needed to determine its potential use as a therapeutic agent.
Finally, further studies are needed to determine the potential toxicity of this compound and to establish safe dosages for use in humans. Overall, 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
合成方法
The synthesis method of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol involves the reaction of 6-chloro-2,3-dihydro-1H-isoindole-1,3-dione with 4-methoxybenzaldehyde in the presence of a base. The resulting product is then reacted with piperidine and acetic anhydride to yield 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol has been used extensively in scientific research for its potential use as a therapeutic agent. This compound has been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
CAS 编号 |
103255-64-7 |
|---|---|
产品名称 |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinol |
分子式 |
C22H23ClN2O4 |
分子量 |
414.9 g/mol |
IUPAC 名称 |
5-chloro-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C22H23ClN2O4/c1-29-17-5-3-15(4-6-17)25-20(13-21(27)24-10-8-16(26)9-11-24)19-12-14(23)2-7-18(19)22(25)28/h2-7,12,16,20,26H,8-11,13H2,1H3 |
InChI 键 |
HEWPMOPWBVTFCL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O |
规范 SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(CC4)O |
同义词 |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)ac etyl)-4-piperidinol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



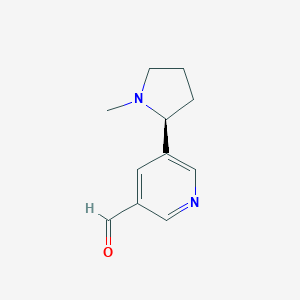
![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)
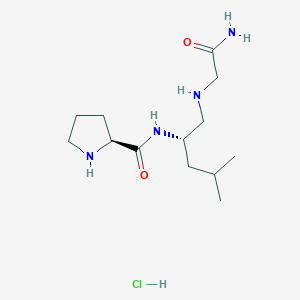
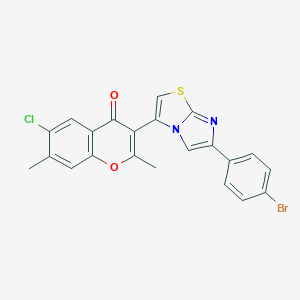
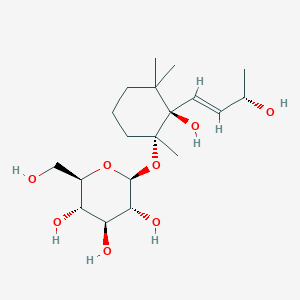
![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)
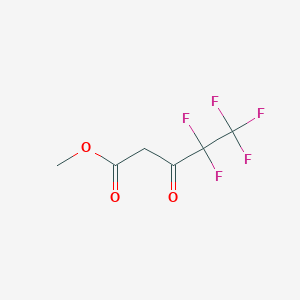
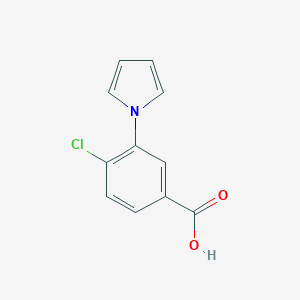
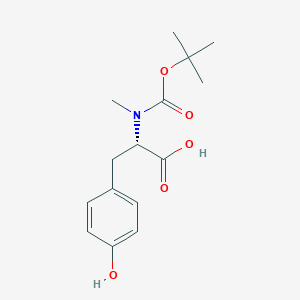
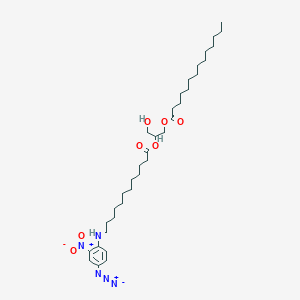
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)
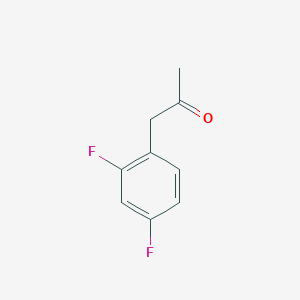
![(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid](/img/structure/B19130.png)